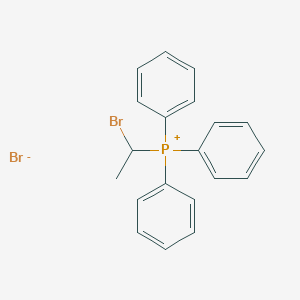
(1-Bromoethyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromoethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C20H19Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis, particularly in the preparation of Wittig reagents. The compound is characterized by its crystalline solid form and is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate bromoalkane. One common method is the reaction of triphenylphosphine with 1-bromoethane in the presence of a solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_3\text{Br} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromoethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Solvents such as THF, dichloromethane, and toluene are frequently used in these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Wittig reaction, the product is typically an alkene .
Applications De Recherche Scientifique
(1-Bromoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including alkenes through Wittig reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the modification of biomolecules.
Mécanisme D'action
The mechanism of action of (1-Bromoethyl)triphenylphosphonium bromide involves its ability to form ylides, which are key intermediates in Wittig reactions. The compound’s phosphonium group can stabilize the negative charge on the carbon atom, facilitating the formation of the ylide. This ylide can then react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with cellular components such as mitochondria .
Comparaison Avec Des Composés Similaires
- (2-Bromoethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
Comparison: (1-Bromoethyl)triphenylphosphonium bromide is unique due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to its analogs with longer alkyl chains, it may exhibit different reactivity patterns and physical properties. For instance, (2-Bromoethyl)triphenylphosphonium bromide has a similar structure but may have different solubility and reactivity due to the additional methylene group .
Propriétés
Formule moléculaire |
C20H19Br2P |
|---|---|
Poids moléculaire |
450.1 g/mol |
Nom IUPAC |
1-bromoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H19BrP.BrH/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-17H,1H3;1H/q+1;/p-1 |
Clé InChI |
AQKOOVFYCFJPKR-UHFFFAOYSA-M |
SMILES canonique |
CC([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


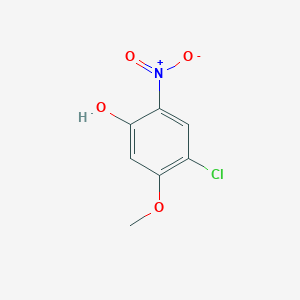




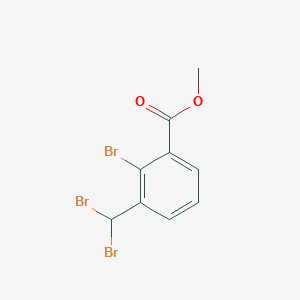
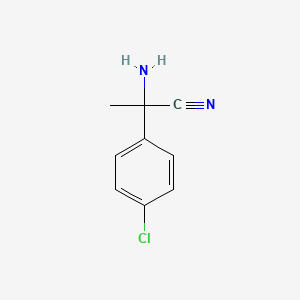
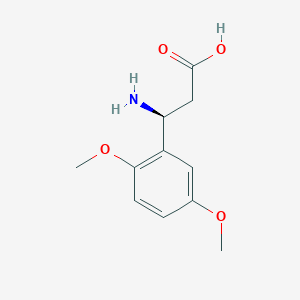
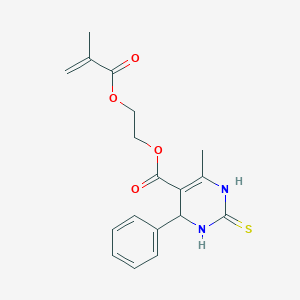
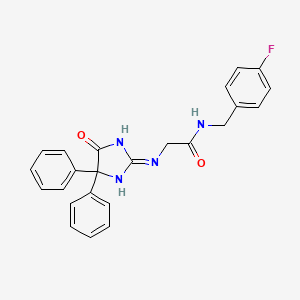

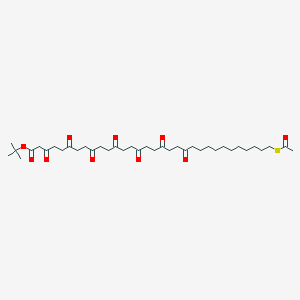
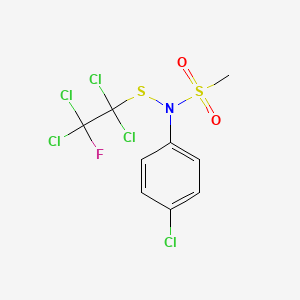
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)
